1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
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Overview
Description
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is an organic compound classified as a sulfonamide. It has a molecular formula of C19H23NO3S and a molecular weight of 345.5 g/mol. This compound is known for its unique chemical structure, which includes a phenyl group and an oxane ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethanesulfonyl chloride and 4-phenyloxan-4-ylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide can be compared with other sulfonamide compounds:
Similar Compounds: Examples include N-phenyl-bis(trifluoromethanesulfonimide) and N-phenylmethanesulfonamide.
Uniqueness: The presence of the oxane ring and the specific arrangement of functional groups make it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22,15-17-7-3-1-4-8-17)20-16-19(11-13-23-14-12-19)18-9-5-2-6-10-18/h1-10,20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZMTAREGHHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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